molecular formula C15H17F3N2O4 B8283495 AM5Zfe94FL CAS No. 91933-52-7

AM5Zfe94FL

Cat. No.: B8283495
CAS No.: 91933-52-7
M. Wt: 346.30 g/mol
InChI Key: OIOMUGZSHNAEMH-UHFFFAOYSA-N
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Description

Meta-O-Dealkylated flecainide lactam is a member of benzamides.

Properties

CAS No.

91933-52-7

Molecular Formula

C15H17F3N2O4

Molecular Weight

346.30 g/mol

IUPAC Name

5-hydroxy-N-[(6-oxopiperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C15H17F3N2O4/c16-15(17,18)8-24-12-5-4-10(21)6-11(12)14(23)19-7-9-2-1-3-13(22)20-9/h4-6,9,21H,1-3,7-8H2,(H,19,23)(H,20,22)

InChI Key

OIOMUGZSHNAEMH-UHFFFAOYSA-N

SMILES

C1CC(NC(=O)C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F

Canonical SMILES

C1CC(NC(=O)C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.16 g (0.468 mmole) of 6-[5-hydroxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone, 0.05 g of 5% rhodium on alumina and 50 ml of methanol was hydrogenated on a Parr apparatus for 50 minutes. The mixture was filtered, the filtrate was evaporated, and the residue was dried to provide 5-hydroxy-N-(6-oxo-2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide. The structural assignment was confirmed by comparison of infrared and nuclear magnetic resonance spectra.
Name
6-[5-hydroxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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